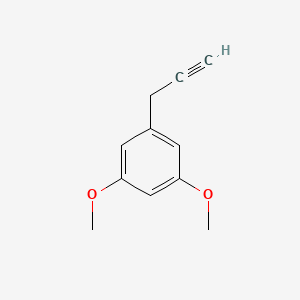
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene
概要
説明
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C11H12O2 It is a derivative of benzene, where two methoxy groups are positioned at the 1 and 3 positions, and a prop-2-ynyl group is attached at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene can be synthesized through the reaction of 1,3-dimethoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic attack of the phenoxide ion on the propargyl bromide leads to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-ynyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. Additionally, the prop-2-ynyl group can participate in reactions such as cycloaddition and cross-coupling, leading to the formation of more complex structures .
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: Lacks the prop-2-ynyl group and has different reactivity and applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a different substitution pattern and exhibits distinct chemical properties.
Uniqueness
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene is unique due to the presence of both methoxy and prop-2-ynyl groups, which confer specific reactivity and potential applications not found in similar compounds. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
1,3-dimethoxy-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C11H12O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h1,6-8H,5H2,2-3H3 |
InChIキー |
WKINMIPHWXXRMX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CC#C)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














